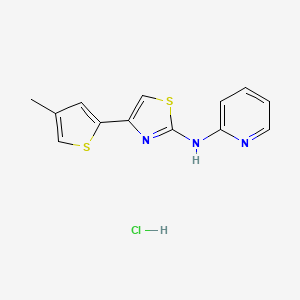

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Description

4-(4-Methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a thiazole-based compound featuring a 2-aminothiazole core substituted with a pyridin-2-yl group at the N-position and a 4-methylthiophen-2-yl group at the 4-position of the thiazole ring. Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-(4-methylthiophen-2-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2.ClH/c1-9-6-11(17-7-9)10-8-18-13(15-10)16-12-4-2-3-5-14-12;/h2-8H,1H3,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZTCWMAXGXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common synthetic route includes the following steps:

Thiophene Derivative Synthesis: : The thiophene ring is synthesized through a reaction involving 4-methylthiophene-2-carboxylic acid and appropriate reagents to introduce the necessary functional groups.

Pyridine Derivative Synthesis: : The pyridine ring is synthesized through a series of reactions starting with pyridine-2-carboxylic acid.

Coupling Reaction: : The thiophene and pyridine derivatives are then coupled using a thiazole-forming reaction, often involving a condensation reaction with thiosemicarbazide.

Hydrochloride Formation: : The final product is obtained by treating the synthesized compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents onto the thiophene or pyridine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: has several scientific research applications:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It can serve as a probe or inhibitor in biological studies to understand cellular processes.

Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.

Industry: : It can be used in the production of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

N-(Pyridin-2-yl)-4-(Pyridin-2-yl)thiazol-2-amine (ICA)

- Structure : Differs at the 4-position (pyridin-2-yl instead of 4-methylthiophen-2-yl).

- Properties: Free base form (non-salt) reduces solubility compared to the hydrochloride derivative.

N-(6-Methoxypyridin-3-yl)-4-(Pyridin-2-yl)thiazol-2-amine Hydrobromide

- Structure : Contains a 6-methoxypyridin-3-yl group at the N-position and a pyridin-2-yl group at the 4-position.

- Properties :

Substituent Variations at the Thiazole 4-Position

- Steric Impact: Methylthiophene’s smaller size relative to benzofuran may reduce steric hindrance, improving binding to biological targets.

Salt Forms and Physicochemical Properties

- Hydrochloride vs. Hydrobromide: Chloride’s smaller ionic radius (vs. bromide) may lead to tighter crystal packing, higher melting points, and improved thermal stability. Solubility in polar solvents (e.g., water, methanol) is expected to follow the order: hydrochloride > hydrobromide > free base.

Biological Activity

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole derivative class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of . The thiazole ring and the presence of methylthiophenyl and pyridinyl groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to the active sites, thereby modulating various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks in cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) cells . This mechanism is crucial for inducing cell cycle arrest and apoptosis in malignant cells.

Cytotoxicity Evaluation

Cytotoxicity assays have been conducted on various human cancer cell lines. The compound demonstrated promising results, with IC50 values indicating effective inhibition of cell proliferation. For example, related thiazole compounds have shown IC50 values in the low micromolar range against multiple cancer types .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.124 | Topoisomerase II inhibition |

| HeLa | 0.150 | Induction of apoptosis |

| HepG2 | 0.200 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Modifications at the thiazole ring or the substituents on the pyridine can significantly influence potency and selectivity against specific cancer types .

Case Studies

- Topoisomerase Inhibition : A study highlighted the efficacy of thiazole derivatives as topoisomerase inhibitors, showing that structural modifications could enhance their anticancer activity while reducing toxicity compared to established chemotherapeutics like etoposide .

- Cell Cycle Arrest Mechanism : Research indicated that certain thiazole derivatives could induce G2/M phase arrest in cancer cells by regulating cyclin B1/cdc2 pathways, suggesting a potential therapeutic application in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, and what factors influence reagent selection?

- Methodological Answer : The synthesis typically involves cyclocondensation and functionalization steps. For example:

- Cyclocondensation : Reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid to form thiadiazole intermediates .

- Functionalization : Introducing substituents via reactions with aromatic aldehydes or chloroacetyl chloride in solvents like DMF, using triethylamine as a catalyst .

Key factors include: - Reagent purity : Impurities in potassium thiocyanate or aldehydes can lead to side products.

- Temperature control : Cyclization steps (e.g., with POCl₃) require precise heating (e.g., 90°C for 3 hours) to avoid decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nucleophilic substitutions .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the thiazole core, methylthiophen, and pyridinyl substituents. For example, pyridinyl protons appear as doublets near δ 8.5 ppm, while thiophen protons resonate around δ 6.5–7.5 ppm .

- X-ray crystallography : Single-crystal analysis resolves dihedral angles between aromatic rings (e.g., 4.4° between thienopyridine and dihydroimidazole in related compounds) and identifies intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 332.05 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to improve yield and purity?

- Methodological Answer :

- Catalyst screening : Test bases like K₂CO₃ or NaH to accelerate cyclization; triethylamine is preferred for its mildness .

- Reaction monitoring : Use TLC (e.g., silica gel, ethyl acetate/hexane 3:7) to track intermediate formation.

- Purification : Employ column chromatography (e.g., silica gel, gradient elution) or recrystallization (DMSO/water mixtures) to isolate high-purity products .

Example optimization: Refluxing at 70°C for 12 hours increased yield from 21% to 81% in analogous thiazole syntheses .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Validate computational models : Recalculate docking scores using multiple software (e.g., AutoDock, Schrödinger) and compare with experimental IC₅₀ values from assays like anti-leishmanial activity testing .

- Structural analogs : Synthesize derivatives (e.g., replacing pyridinyl with quinazolinyl) to test SAR hypotheses. For instance, trifluoromethyl groups in related compounds improved metabolic stability but reduced solubility .

- Crystallographic validation : Compare predicted binding poses with X-ray structures of protein-ligand complexes .

Q. How to design experiments to assess pharmacokinetic properties, given the compound’s structural features?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method; methylthiophen and pyridinyl groups may increase logP (>2.5), requiring formulation adjustments (e.g., PEG-based carriers) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Thiazole rings are generally stable, but methylthiophen may undergo CYP450-mediated oxidation .

- Permeability : Use Caco-2 cell monolayers; the compound’s moderate molecular weight (~350 g/mol) suggests acceptable absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.